3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride
CAS No.: 2206610-26-4
Cat. No.: VC3424193
Molecular Formula: C8H15ClF2N2O
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2206610-26-4 |
|---|---|
| Molecular Formula | C8H15ClF2N2O |
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | 3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C8H14F2N2O.ClH/c9-8(10)2-5-12(6-3-8)7(13)1-4-11;/h1-6,11H2;1H |
| Standard InChI Key | UYWDDHPTZSTQJZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(F)F)C(=O)CCN.Cl |
| Canonical SMILES | C1CN(CCC1(F)F)C(=O)CCN.Cl |
Introduction
Chemical Structure and Properties
3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride belongs to the class of fluorinated piperidine derivatives. Its chemical structure features a 4,4-difluoropiperidine ring connected to a propan-1-one chain with a terminal amino group, formulated as the hydrochloride salt. The presence of the difluoro substituents at the 4-position of the piperidine ring likely confers specific physicochemical properties that make this compound valuable in pharmaceutical applications.
While the structure contains similarities to certain antispasmodic compounds like Eperisone (1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one) , the difluoro substitution pattern and amino functionality distinguish it as a separate chemical entity with potentially different pharmacological properties. Eperisone, by comparison, is known to relax both skeletal muscles and vascular smooth muscles with effects including reduction of myotonia, improved circulation, and suppression of pain reflexes .
Structural Comparison with Related Compounds
The structural backbone of 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride shares conceptual similarities with other piperidine derivatives, though with important distinctions. Unlike Eperisone, which contains an aromatic ethylphenyl group and lacks fluorine atoms , our compound of interest incorporates difluoro substitution at the piperidine ring and features an amino-terminal group. These structural differences significantly alter the compound's chemical behavior and potential applications.
Global Supply Chain and Market Presence
The compound 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride has established a significant presence in the global chemical supply market, with numerous manufacturers and suppliers across multiple countries offering this specialized chemical.
Major Manufacturing Regions
Based on available supplier data, the production of 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride appears concentrated in three primary regions:
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China represents the predominant manufacturing base, with multiple specialized chemical producers including Hangzhou Motto Science & Technology Co., Ltd., Hubei Shinrezing Pharmaceutical Technology Co., Ltd., and Wuhan Better Organic Technology Inc .
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India emerges as another significant producer, with companies such as Clairvoyant, Milan Laboratories, and SL Drugs and Pharmaceuticals participating in the market .
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The United States has more limited representation, with Farbest being identified as a notable supplier with distribution capabilities across North America .
Manufacturing and Distribution Network
Table 1: Major Suppliers of 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride
The geographical distribution of suppliers demonstrates that 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride production has developed primarily in regions with established pharmaceutical manufacturing infrastructure, suggesting its relevance to pharmaceutical synthesis pathways.
Future Research Directions
The apparent industrial interest in 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride, as evidenced by its widespread commercial availability, suggests several promising research directions:
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies could help elucidate how the difluoro substitution pattern affects biological activity compared to non-fluorinated analogs or those with different fluorination patterns. This could potentially reveal new therapeutic applications or improved drug candidates.
Synthetic Methodology Development
The development of improved synthetic routes to 3-Amino-1-(4,4-difluoropiperidin-1-yl)-propan-1-one hydrochloride with higher efficiency, selectivity, and sustainability would be valuable for pharmaceutical applications. Green chemistry approaches and continuous flow processes represent particularly promising avenues for investigation.
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